JNJ-26993135

Inflammation Lipid Mediators Resolution Pharmacology

Generic LTA4H inhibitors or 5-LO blockers confound inflammatory models by suppressing pro-resolving mediators. JNJ-26993135 selectively inhibits LTA4H (IC50 ~10 nM) while preserving lipoxin A4 biosynthesis. • Maintains LXA4 production, unlike 5-LO inhibitors, avoiding confounding resolution suppression. • High oral bioavailability (F=102%) supports robust b.i.d. dosing in rodent models. • Validated in murine colitis, peritonitis, and pulmonary hypertension studies. Supplied as ≥98% pure solid; stable at -20°C.

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
CAS No. 841202-16-2
Cat. No. B1673010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-26993135
CAS841202-16-2
Synonyms1-(4-(benzothiazol-2-yloxy)benzyl)piperidine-4-carboxylic acid
JNJ 26993135
JNJ-26993135
JNJ26993135
Molecular FormulaC20H20N2O3S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H20N2O3S/c23-19(24)15-9-11-22(12-10-15)13-14-5-7-16(8-6-14)25-20-21-17-3-1-2-4-18(17)26-20/h1-8,15H,9-13H2,(H,23,24)
InChIKeyBUZBVOKDNAZIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-26993135: LTA4H Inhibitor for LTB4-Driven Inflammation


JNJ-26993135 (CAS 841202-16-2), chemically defined as 1-[4-(benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid, is a research-grade small molecule that functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [1]. It is characterized by its ability to inhibit both the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H with an IC50 of approximately 10 nM . As a tool compound, it is used preclinically to dissect the role of leukotriene B4 (LTB4) in inflammatory signaling pathways without broadly suppressing the arachidonic acid cascade [2].

JNJ-26993135 vs. Generic LTA4H & 5-LO Inhibitors


Procurement of a generic LTA4H inhibitor or a broader 5-lipoxygenase (5-LO) blocker like zileuton introduces significant confounding variables in experimental models of inflammation. JNJ-26993135 exhibits a specific selectivity profile: it potently inhibits LTB4 production while maintaining or even increasing the biosynthesis of the anti-inflammatory and pro-resolving mediator Lipoxin A4 (LXA4) [1]. In contrast, 5-LO inhibitors suppress LXA4 production alongside LTB4 and cysteinyl leukotrienes, thereby eliminating a key endogenous braking signal for inflammation and altering the functional immune response in vivo [2]. This mechanistic divergence directly impacts cellular outcomes, such as neutrophil trafficking, making JNJ-26993135 the preferred tool for selectively interrogating LTB4-mediated pathology without collateral suppression of resolution pathways [3].

JNJ-26993135: Evidence vs. Zileuton and Bestatin


LXA4 Preservation vs. Zileuton

JNJ-26993135 maintains or increases levels of the anti-inflammatory mediator Lipoxin A4 (LXA4), whereas the 5-LO inhibitor zileuton completely suppresses LXA4 production [1]. This differential effect on the resolution pathway is a key distinguishing feature, as LXA4 actively promotes neutrophil clearance and tissue repair [2].

Inflammation Lipid Mediators Resolution Pharmacology

Neutrophil Influx Suppression vs. Zileuton

In a zymosan-induced murine peritonitis model, JNJ-26993135 reduced neutrophil influx into the peritoneum more effectively than zileuton at both 1 hour and 2 hours post-challenge [1]. This occurred despite zileuton being a more potent inhibitor of LTB4 production in this specific experimental context [2].

In Vivo Pharmacology Neutrophil Migration Peritonitis

Dual LTA4H Inhibition vs. Bestatin

JNJ-26993135 inhibits both the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H with an IC50 of approximately 10 nM . In contrast, bestatin, a broad-spectrum aminopeptidase inhibitor, shows weaker and less selective inhibition of LTA4H; in comparative studies, bestatin required a 1 mg/kg dose, whereas JNJ-26993135 was used at 30 mg/kg b.i.d. to achieve functional reversal in a pulmonary hypertension model, indicating distinct potency and pharmacokinetic profiles [1].

Enzymology LTA4H Inhibitor Screening

Oral Bioavailability Profile

JNJ-26993135 demonstrates high and consistent oral bioavailability in rats, with a calculated F of 102% following a 10 mg/kg oral dose [1]. The compound achieves a Cmax of 13.6 μM at a tmax of 2 hours and an AUC(0–∞) of 110 μM·h [2]. This pharmacokinetic profile supports the twice-daily dosing regimen (b.i.d.) used to achieve sustained pharmacodynamic effects in chronic inflammation models such as TNBS-induced colitis [3].

Pharmacokinetics ADME Oral Dosing

Cytokine Suppression in Colitis Model

In the rat TNBS-induced colitis model, oral administration of JNJ-26993135 (5, 15, and 30 mg/kg, b.i.d.) produced a dose-dependent reduction in colonic TNF-α and IL-6 protein levels measured at day 3 post-challenge [1]. The 30 mg/kg dose achieved statistically significant suppression of both pro-inflammatory cytokines compared to vehicle-treated controls (p<0.001 for TNF-α; p<0.01 for IL-6) [2]. This cytokine suppression correlated with reduced macroscopic colonic damage scores and lower myeloperoxidase (MPO) activity [3].

Cytokines Colitis TNF-alpha

Ex Vivo LTB4 Inhibition in Whole Blood

JNJ-26993135 demonstrates concentration-dependent inhibition of LTB4 production in whole blood ex vivo, with an IC50 of 339 nM . This assay provides a physiologically relevant measure of target engagement in a complex biological matrix, bridging the gap between isolated enzyme assays and in vivo efficacy studies. The ex vivo IC50 in blood is approximately 34-fold higher than the recombinant enzyme IC50, reflecting expected plasma protein binding and cellular partitioning effects [1].

Target Engagement Ex Vivo Pharmacodynamics

JNJ-26993135: Recommended Research Applications


Selective LTB4 Pathway Study Preserving Resolution

Use JNJ-26993135 in murine models of acute inflammation (e.g., zymosan-induced peritonitis or arachidonic acid-induced ear edema) to specifically block LTB4-driven neutrophil recruitment while preserving LXA4 biosynthesis [1]. This application is critical for studies aimed at distinguishing the pathological effects of LTB4 from the protective effects of the resolution pathway, a distinction that cannot be made with 5-LO inhibitors like zileuton which suppress both pathways [2].

Oral Dosing in IBD Colitis Models

Employ JNJ-26993135 at 5-30 mg/kg b.i.d. via oral gavage in rat TNBS-induced colitis models to evaluate LTA4H inhibition as a therapeutic strategy for IBD [1]. The compound's high oral bioavailability (F=102%) and sustained pharmacokinetic profile support twice-daily dosing regimens that produce dose-dependent reductions in colonic LTB4, TNF-α, IL-6, and MPO activity [2]. This application leverages the existing validation of JNJ-26993135 in this specific disease context [3].

In Vitro LTA4H Assay Standard

Utilize JNJ-26993135 as a reference standard for LTA4H enzyme inhibition assays (IC50 = 10 nM against recombinant human enzyme) and for assessing selectivity against related lipid mediator pathways [1]. The compound's well-characterized profile—no significant effect on LTC4, LXA4, or PGE2 production—makes it suitable for counter-screening to confirm on-target effects of novel LTA4H inhibitors [2].

LTA4H-LTB4 Pathway in Pulmonary Hypertension

Apply JNJ-26993135 in rodent models of pulmonary hypertension (PH) to explore the role of macrophage-derived LTB4 in endothelial injury and vascular remodeling [1]. Evidence demonstrates that JNJ-26993135 at 30 mg/kg b.i.d. contributes to the reversal of established PH when administered in combination with or as a comparator to other pathway modulators such as montelukast or bestatin [2].

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